molecular formula C4H8O3S B1652659 2-Hydroxy-3-(methylthio)propanoic acid CAS No. 15592-42-4

2-Hydroxy-3-(methylthio)propanoic acid

Cat. No.: B1652659
CAS No.: 15592-42-4
M. Wt: 136.17 g/mol
InChI Key: OEFRJRLPHLHRLE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylthio)propanoic acid is an organic compound with the molecular formula C4H8O3S. It is a derivative of propanoic acid, featuring a hydroxyl group and a methylthio group attached to the second and third carbon atoms, respectively. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylthio)propanoic acid typically involves the reaction of 3-(methylthio)propanoic acid with an oxidizing agent. One common method is the oxidation of 3-(methylthio)propanoic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of 3-(methylthio)propanoic acid and hydrogen peroxide into the reactor, where the reaction takes place in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(methylthio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(methylthio)pyruvic acid.

    Reduction: The compound can be reduced to form 2-Hydroxy-3-(methylthio)propanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate catalyst, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Thionyl chloride, pyridine, reflux conditions.

Major Products:

    Oxidation: 3-(Methylthio)pyruvic acid.

    Reduction: 2-Hydroxy-3-(methylthio)propanol.

    Substitution: 2-Chloro-3-(methylthio)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(methylthio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of flavoring agents and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(methylthio)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The methylthio group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and biological activity. These interactions can modulate metabolic pathways and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

2-Hydroxy-3-(methylthio)propanoic acid can be compared with other similar compounds, such as:

    3-(Methylthio)propanoic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

    2-Hydroxypropanoic acid (Lactic acid): Lacks the methylthio group, leading to different chemical properties and biological activities.

    3-Hydroxy-2-(methylthio)propanoic acid: Isomer with different positioning of functional groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in the combination of its hydroxyl and methylthio groups, which confer specific chemical properties and biological activities that are not observed in its analogs.

Properties

IUPAC Name

2-hydroxy-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRJRLPHLHRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576283
Record name 2-Hydroxy-3-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15592-42-4
Record name 2-Hydroxy-3-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(methylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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